1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione
Description
1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione is a heterocyclic compound featuring a 2,3-dihydrobenzofuran moiety linked to a pyrrolidine ring via a carbonyl group, which is further connected to a 4-ethyl-substituted piperazine-2,3-dione core.
Properties
IUPAC Name |
1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-2-20-8-9-22(18(24)17(20)23)19(25)21-7-5-15(12-21)13-3-4-16-14(11-13)6-10-26-16/h3-4,11,15H,2,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCZEJBMIXHBRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione typically involves multi-step organic reactions. The benzofuran moiety can be synthesized through methods such as the cyclization of o-hydroxyacetophenones under basic conditions . The pyrrolidine ring can be introduced via a reaction with appropriate amines, and the piperazine ring can be formed through cyclization reactions involving ethylenediamine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways . The compound’s effects are mediated through binding to these targets, altering their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Benzofuran-Containing Amines (5-APDB, 6-APDB, 5-MAPDB)
- 5-APDB (1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine): Features a benzofuran ring attached to a propan-2-amine group. Unlike the target compound, it lacks the piperazine-dione and pyrrolidine-carbonyl moieties, resulting in distinct receptor interactions. 5-APDB is regulated under drug control laws due to its stimulant effects .
Piperazine and Pyrrolidine Derivatives
- 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine : Contains a benzofuran-methyl-piperazine scaffold but lacks the dione and carbonyl groups, reducing hydrogen-bonding capacity .
- Spirocyclic Compounds with Pyrrolidine Carbonyls : describes spiro[4.5]decane-diones fused with benzothiazole and pyrrolidine-carbonyl groups. These compounds emphasize the role of rigid spiro frameworks in modulating stereoelectronic properties, which may influence binding affinity in enzyme inhibition .
Research Findings and Data Tables
Key Physicochemical Properties
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzofuran and ethylpiperazine moieties. NOESY experiments resolve stereochemical ambiguities in the pyrrolidine ring .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for protonated ions) .
- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the dihydrobenzofuran group .
Advanced Tip : Synchrotron-based XRD enhances resolution for low-solubility crystals .
How does the 2,3-dihydrobenzofuran moiety influence the compound’s pharmacokinetic properties?
Advanced Research Question
- Metabolic stability : The dihydrobenzofuran’s fused ring system reduces oxidative metabolism by cytochrome P450 enzymes compared to monocyclic analogs. In vitro microsomal assays (human liver microsomes) show a t₁/₂ > 4 hours .
- Lipophilicity : LogP values (calculated via shake-flask method) range from 2.1–2.5, suggesting moderate blood-brain barrier permeability .
Methodological Note : MDCK cell permeability assays correlate with in vivo absorption .
What strategies address contradictions in biological activity data across different assay models?
Advanced Research Question
- Dose-response normalization : Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) are resolved by standardizing assay conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal validation : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP inhibition for GPCR targets) .
Case Study : A 10-fold difference in potency between recombinant enzyme and cell lysate assays was traced to competing endogenous substrates in lysates .
How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for neurological targets?
Advanced Research Question
- Substituent screening : Replace the ethyl group on piperazine with bulkier tert-butyl or polar trifluoroethyl groups to modulate selectivity for serotonin receptors (5-HT₆ vs. 5-HT₂A) .
- Bioisosteric replacements : Swap the benzofuran with indole or benzothiophene to assess π-π stacking interactions in receptor binding pockets .
Data-Driven Design : Free-energy perturbation (FEP) calculations predict binding energy changes (<1 kcal/mol accuracy) .
What are the stability profiles of this compound under varying pH and temperature conditions?
Basic Research Question
- Forced degradation studies : Acidic conditions (pH 1–3) hydrolyze the pyrrolidine carbonyl group, while alkaline conditions (pH 10–12) degrade the piperazine-dione ring. Thermal stress (40–60°C) accelerates racemization at chiral centers .
- Storage recommendations : Lyophilized powder stored at -20°C in amber vials under nitrogen retains >90% potency for 12 months .
How can experimental design (DoE) resolve low reproducibility in scaled-up synthesis?
Advanced Research Question
- Factorial design : Screen variables (temperature, catalyst loading, solvent volume) to identify critical parameters. For example, a 2³ factorial design revealed that reaction temperature (60–80°C) and DMF volume (3–5 mL) significantly impact yield .
- Response surface methodology (RSM) : Optimizes conditions for maximal yield (e.g., 72°C, 4 mL DMF, 1.2 eq. coupling agent) .
What functionalization strategies improve aqueous solubility without compromising bioactivity?
Advanced Research Question
- PEGylation : Attach polyethylene glycol (PEG) chains to the piperazine nitrogen via carbamate linkages, increasing solubility from 0.2 mg/mL to 5 mg/mL .
- Salt formation : Hydrochloride salts (e.g., with trifluoroacetic acid) enhance solubility while maintaining IC₅₀ values in enzymatic assays .
How do spectroscopic and chromatographic methods detect degradation products?
Basic Research Question
- HPLC-DAD/MS : Reverse-phase C18 columns (gradient: 5–95% acetonitrile in 0.1% formic acid) resolve degradation peaks. MS/MS fragments confirm hydrolyzed dione rings (m/z shift +18 Da) .
- FTIR : Degradation is indicated by loss of carbonyl stretches (1680–1700 cm⁻¹) and emergence of hydroxyl bands (3200–3400 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
